molecular formula C8H8Cl3NO2 B13584439 Methyl5-amino-2,4-dichlorobenzoatehydrochloride

Methyl5-amino-2,4-dichlorobenzoatehydrochloride

Cat. No.: B13584439
M. Wt: 256.5 g/mol
InChI Key: SHQYHKYPUFGAJR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is a halogenated aromatic ester characterized by a benzoate core substituted with an amino group at the 5-position and chlorine atoms at the 2- and 4-positions. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents . It serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules and drug candidates. Its structural features enable diverse chemical modifications, making it a versatile building block in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

methyl 5-amino-2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)4-2-7(11)6(10)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

SHQYHKYPUFGAJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-2,4-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under acidic conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl5-amino-2,4-dichlorobenzoatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl5-amino-2,4-dichlorobenzoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-amino-2,4-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between methyl 5-amino-2,4-dichlorobenzoate hydrochloride and analogous compounds:

Compound Name Core Structure Substituents Functional Groups Key Applications
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride Benzoate ester -NH₂ (5), -Cl (2,4), -COOCH₃ Ester, amine, hydrochloride salt Pharmaceutical intermediates
Methyl 5-amino-2-bromo-4-chlorobenzoate Benzoate ester -NH₂ (5), -Br (2), -Cl (4), -COOCH₃ Ester, amine Bioactive molecule synthesis
5-Amino-4-chloro-2-methylphenol Phenol -NH₂ (5), -Cl (4), -CH₃ (2), -OH Phenol, amine Agrochemical intermediates
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Amino acid ester -CH(CH₃)₂, -NHCH₃, -COOCH₃ Ester, amine, hydrochloride salt Chiral synthon in drug development
5-Amino-2-methylbenzothiazole dihydrochloride Benzothiazole -NH₂ (5), -CH₃ (2) Heterocyclic amine, dihydrochloride salt Kinase inhibitor precursors

Key Observations :

  • Halogen vs.
  • Ester vs. Phenol Groups: The benzoate ester in the target compound offers higher lipophilicity than 5-amino-4-chloro-2-methylphenol, which contains a polar hydroxyl group. This difference impacts solubility and bioavailability .
  • Salt Forms : Hydrochloride salts (target compound) and dihydrochloride salts (benzothiazole derivative) improve aqueous solubility, critical for drug formulation .

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form of the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to neutral esters like methyl 5-amino-2-bromo-4-chlorobenzoate .
  • Reactivity: The electron-withdrawing chlorine atoms at positions 2 and 4 activate the aromatic ring for electrophilic substitution, contrasting with the electron-donating methyl group in 5-amino-4-chloro-2-methylphenol .
  • Biological Activity: While the target compound is primarily a synthetic intermediate, benzothiazole derivatives (e.g., 5-amino-2-methylbenzothiazole dihydrochloride) exhibit direct biological activity as kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-2,4-dichlorobenzoate hydrochloride, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves sequential functionalization of a benzoate scaffold. Key steps include halogenation (chlorination), amination, and esterification. For example, cesium 2,4-dichlorobenzoate derivatives have been synthesized via thermal decarboxylation reactions under nitrogen atmospheres (270–297°C), yielding intermediates for further functionalization . To optimize yields:

  • Use factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading.
  • Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Purify intermediates via column chromatography with silica gel or recrystallization in ethanol/ether mixtures .

Q. How can researchers characterize the purity and structural identity of Methyl 5-amino-2,4-dichlorobenzoate hydrochloride using analytical techniques?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorine at C2/C4, amino at C5) and ester group integrity.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.
  • Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to confirm hydrochloride salt formation.
  • HPLC with UV detection (>92.0% purity thresholds) ensures batch consistency .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for Methyl 5-amino-2,4-dichlorobenzoate hydrochloride, and how can software tools address these?

Crystallographic analysis may face issues like twinning, weak diffraction, or disorder in the hydrochloride counterion. Strategies include:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, apply twin-law corrections (e.g., BASF parameter adjustments) .
  • WinGX Integration: Combine SHELX outputs with WinGX for graphical visualization and validation of hydrogen-bonding networks .
  • Data Contradictions: Cross-validate results with spectroscopic data (e.g., IR for ester C=O stretches) to resolve ambiguities in electron density maps .

Q. How can researchers design biological assays to evaluate the interaction of Methyl 5-amino-2,4-dichlorobenzoate hydrochloride with enzyme targets?

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450 or kinases). Focus on the amino and chloro substituents’ roles in hydrogen bonding and steric effects.
  • Kinetic Studies: Perform enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to determine IC50_{50} values. Compare with structurally similar derivatives (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride) to assess substituent impact .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Q. What methodologies are effective in analyzing stability and degradation pathways under varying pH and temperature conditions?

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • HPLC-MS Monitoring: Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) and propose pathways (e.g., ester cleavage under basic conditions) .
  • Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C/60% RH) .

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